(S)-Esmolol Acid

Beta-Blocker Pharmacology Radioligand Binding Assay Cardiovascular Research

Procure high-purity (S)-Esmolol Acid (CAS 910651-36-4) as a critical reference standard for quantifying the long-lived, pharmacologically inert esmolol metabolite. Its unique 3.72-hour half-life and 400-fold lower β₁-potency versus esmolol demand a pure analytical marker to avoid assay interference. Essential for ANDA impurity control, stereoselective method validation, and renal impairment studies. Ensure assay accuracy with a characterized standard offering >73% recovery and linear quantification down to 0.07 μg/ml.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
Cat. No. B13404869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Esmolol Acid
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O
InChIInChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1
InChIKeyILSCWPMGTDPATI-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Esmolol Acid: Pharmacologically Inactive Primary Metabolite of the Ultra-Short-Acting Beta-Blocker Esmolol


(S)-Esmolol Acid (also designated ASL-8123) is the primary acid metabolite formed via rapid esterase-mediated hydrolysis of esmolol, an ultra-short-acting cardioselective β₁-adrenoceptor antagonist [1]. Characterized by a significantly extended elimination half-life relative to its parent drug, this metabolite accumulates in the circulation during esmolol infusion and is subsequently eliminated via renal excretion [2]. Critically, (S)-Esmolol Acid possesses markedly reduced pharmacological activity, being approximately 1500-fold less potent than esmolol at β₁-adrenoceptors, and exhibits nonselective, low-affinity binding across β-adrenoceptor subtypes [3]. This pronounced functional dichotomy underpins the clinical utility of esmolol, enabling rapid titration and swift offset of therapeutic effects while generating a long-lived but pharmacologically negligible circulating metabolite.

Why Analytical Substitution of (S)-Esmolol Acid is Precluded by Distinct Pharmacological and Pharmacokinetic Identity


Substitution of (S)-Esmolol Acid with a generic 'beta-blocker metabolite' or related chemical entity is scientifically unsound due to its unique constellation of properties that diverge sharply from both its parent drug and other cardiovascular agents. Unlike the therapeutically active esmolol, which is a potent, cardioselective β₁-antagonist with a half-life of approximately 9 minutes [1], (S)-Esmolol Acid is a pharmacologically inert metabolite with a 1500-fold lower β₁-receptor potency and an elimination half-life exceeding 3.5 hours [2]. Furthermore, its pharmacokinetic profile is characterized by significant accumulation in renal impairment, a behavior not exhibited by the parent drug, whose clearance is independent of renal function [3]. These fundamental differences in receptor pharmacology, metabolic fate, and elimination kinetics mean that (S)-Esmolol Acid cannot serve as a surrogate for esmolol in functional assays, nor can it be interchanged with other beta-blocker metabolites without invalidating experimental outcomes. The quantitative evidence presented below definitively establishes its unique analytical and pharmacological fingerprint.

Quantitative Evidence for (S)-Esmolol Acid Differentiation: Comparative Pharmacological and Analytical Data


Comparative β₁-Adrenoceptor Affinity: Esmolol Acid vs. Parent Drug Esmolol

In vitro radioligand binding studies demonstrate a profound loss of β₁-adrenoceptor affinity for the acid metabolite relative to the parent drug. Esmolol exhibits a 34-fold higher affinity for β₁-adrenoceptors compared to β₂-adrenoceptors, establishing its cardioselectivity. In contrast, the acid metabolite displays very low, nonselective affinity across both adrenoceptor subtypes, being 400-fold less potent than esmolol at β₁-adrenoceptors [1]. A separate source corroborates this finding, reporting the metabolite as 1500-fold less active than esmolol overall [2]. This near-complete abrogation of pharmacological activity is the defining functional distinction between the parent drug and its metabolite.

Beta-Blocker Pharmacology Radioligand Binding Assay Cardiovascular Research

Comparative Pharmacokinetics: Esmolol Acid Half-Life vs. Parent Drug Esmolol

The pharmacokinetic profiles of esmolol and its acid metabolite differ dramatically. In a study of healthy subjects, the elimination half-life (t₁/₂) of esmolol averaged 9.19 minutes, while the elimination half-life of the acid metabolite (ASL-8123) was substantially longer at 3.72 hours (approximately 223 minutes) [1]. This 24-fold longer half-life for the metabolite accounts for its accumulation in plasma during prolonged esmolol infusions, reaching concentrations up to 80 μg/ml, while esmolol itself becomes undetectable within 20-30 minutes post-infusion [2]. This stark contrast in elimination kinetics underscores the metabolite's role as a long-lived circulating biomarker, in sharp contrast to the ultra-short-acting nature of the parent drug.

Clinical Pharmacokinetics Metabolite Disposition Drug Elimination

Comparative Enantioselectivity: (S)-Esmolol Acid as the Active Stereoisomer of the Metabolite

The metabolic hydrolysis of esmolol exhibits enantioselectivity, resulting in distinct pharmacokinetic profiles for the (S)- and (R)-enantiomers of both the parent drug and its acid metabolite. Validated stereoselective HPLC methods have been developed to simultaneously quantify the enantiomers of esmolol and esmolol acid in human plasma, achieving linearity from 0.07-8.0 μg/ml for each acid metabolite enantiomer with absolute recoveries exceeding 73% [1]. Critically, (−)-S-esmolol is the pharmacologically active enantiomer of the parent drug, whereas (+)-R-esmolol is inactive [1]. This stereospecific activity extends to the metabolite, where (S)-esmolol acid is the predominant circulating species derived from the active parent enantiomer. Procurement of the pure (S)-enantiomer is therefore essential for accurate chiral bioanalysis, as racemic mixtures or the inactive (R)-enantiomer would confound quantification of the relevant active metabolic pathway.

Chiral Separation Enantioselective Pharmacokinetics Stereochemistry

Comparative Accumulation in Renal Impairment: Esmolol Acid vs. Parent Drug Esmolol

Renal function exerts a profound differential effect on the disposition of esmolol versus its acid metabolite. In patients with renal failure (maintained on hemodialysis or CAPD), the pharmacokinetic disposition of esmolol was not significantly altered; elimination half-life remained approximately 7-8 minutes across all groups [1]. In stark contrast, the acid metabolite ASL-8123 demonstrated significant accumulation in renally impaired patients. Mean maximum blood concentrations reached 76.1 ± 23.9 μg/ml and 87.1 ± 20.4 μg/ml in hemodialysis and CAPD patients, respectively, compared to only 42.8 ± 12.2 μg/ml in healthy controls (p < 0.05). Most notably, the elimination half-life of ASL-8123 was prolonged to more than 42 hours in renal failure patients, compared to only 4 hours in control subjects [1]. This 10-fold increase in half-life and 2-fold increase in peak concentration highlight the critical dependence of metabolite elimination on renal function, a characteristic entirely absent for the parent drug.

Renal Pharmacokinetics Metabolite Accumulation Special Populations

Validated Research and Industrial Application Scenarios for (S)-Esmolol Acid


Bioanalytical Method Development and Validation for Esmolol Quantification

(S)-Esmolol Acid serves as the essential analytical reference standard for developing and validating HPLC, LC-MS/MS, or GC-MS assays aimed at quantifying esmolol and its major metabolite in biological matrices. Its use is mandated by the need for accurate measurement of this long-lived metabolite, which can achieve plasma concentrations up to 80 μg/ml and has a half-life of 3.72 hours, far exceeding that of the parent drug [1]. The 400-fold lower β₁-adrenoceptor potency of the metabolite relative to esmolol, confirmed in radioligand binding assays, ensures it does not interfere with receptor-based bioassays [2]. Furthermore, validated stereoselective methods rely on pure (S)-esmolol acid to distinguish it from the (R)-enantiomer, achieving linear quantification down to 0.07 μg/ml with >73% recovery [3].

Pharmacokinetic and Drug-Drug Interaction Studies in Special Populations

Clinical pharmacokinetic studies in patients with renal impairment critically require (S)-Esmolol Acid as an analyte. Data demonstrate that while esmolol's half-life remains unchanged at ~7-8 minutes in renal failure, the metabolite's half-life extends from 4 hours to over 42 hours, with peak concentrations doubling from ~43 μg/ml to over 76 μg/ml [1]. This marked accumulation necessitates monitoring of the metabolite, not the parent drug, to assess altered disposition. Similarly, its prolonged half-life and distinct clearance pathway (renal vs. esterase-mediated) make it a valuable marker in drug-drug interaction studies where co-administered drugs may affect renal excretion. Its pharmacological inertness (1500-fold less active than esmolol) [2] ensures that any observed changes in metabolite levels reflect altered elimination, not confounding pharmacodynamic effects.

Pharmaceutical Quality Control and Impurity Profiling for Esmolol Formulations

(S)-Esmolol Acid is a primary impurity and degradation product that must be controlled during the manufacture and stability testing of esmolol hydrochloride drug products and injectable formulations. Given that 82.9% of an esmolol dose is converted to this acid metabolite in vivo [1], it represents the most significant potential contaminant from synthesis or storage. Regulatory guidelines for ANDA submissions require validated analytical methods capable of resolving and quantifying this specific impurity, for which a characterized reference standard of (S)-Esmolol Acid with a comprehensive Certificate of Analysis is indispensable. The stereospecific nature of the metabolic pathway further dictates that the (S)-enantiomer is the relevant impurity to monitor, distinguishing it from the inactive (R)-form [2].

In Vitro Metabolism and Enzyme Kinetics Assays

For in vitro studies investigating the esterase-mediated hydrolysis of esmolol by red blood cell cytosol, purified (S)-Esmolol Acid is required as the definitive product standard. Such assays, which have demonstrated that ~20% of esmolol is inactivated within 15 minutes in whole blood without esterase inhibitors [1], rely on the accurate quantification of the acid metabolite to determine reaction kinetics (Km, Vmax) and assess the impact of genetic variants or inhibitors on esmolol metabolism. The use of the correct (S)-enantiomer is crucial, as the metabolic pathway is enantioselective, and the (S)-form is the specific product of the pharmacologically active parent drug's hydrolysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Esmolol Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.